Chromium ethylene diamine chloride
Description
Chromium ethylene diamine chloride (Cr(en)₃Cl₃) is a Werner-type coordination complex where chromium(III) is coordinated by three ethylene diamine (en) ligands, with three chloride ions balancing the charge . The compound is synthesized through reactions involving chromium chloride (CrCl₃), ethylene dichloride, and ammonia under pressurized conditions, often neutralized with sodium hydroxide . Its stability surpasses ammonia-based metal complexes due to higher dissociation temperatures and lower ammonia volatility, making it industrially relevant in catalysis, electrodeposition, and materials science .
Properties
IUPAC Name |
ethane-1,2-diamine;trichlorochromium;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.3ClH.Cr.H2O/c3*3-1-2-4;;;;;/h3*1-4H2;3*1H;;1H2/q;;;;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGGVWNWZLZBV-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.Cl[Cr](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26Cl3CrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Anhydrous Chromium(III) Sulfate
The synthesis begins with dehydrating chromium(III) sulfate hydrate (Cr₂(SO₄)₃·nH₂O). Heating 20 g of the hydrate at 110°C for 72 hours yields anhydrous Cr₂(SO₄)₃, which is hygroscopic and must be stored in a vacuum desiccator. The anhydrous form is critical for subsequent ligand exchange, as hydrated salts impede ethylenediamine coordination due to competing water ligands.
Ligand Substitution with Ethylenediamine
5.0 g of anhydrous Cr₂(SO₄)₃ is combined with 10 mL of anhydrous ethylenediamine in a glass test tube. The mixture is heated in a boiling water bath for 1 hour, forming tris(ethylenediamine)chromium(III) sulfate ([Cr(en)₃]₂(SO₄)₃). Challenges include rapid solidification of the reaction mass, which reduces yield by limiting reagent contact. Mechanical stirring or incremental addition of the sulfate improves efficiency.
Anion Exchange to Chloride
The sulfate complex is dissolved in 6 mL of aqueous HCl (37%) at 60°C. Adding 8 mL of ethanolic HCl induces crystallization of [Cr(en)₃]Cl₃·3.5H₂O as yellow needles. Yields average 33% due to high solubility in water, but excess HCl and ethanol suppress dissociation.
Table 1: Reaction Conditions for [Cr(en)₃]Cl₃ Synthesis
| Parameter | Value/Detail | Source |
|---|---|---|
| Cr₂(SO₄)₃ : en molar ratio | 1 : 12 | |
| Reaction temperature | 100°C (water bath) | |
| HCl concentration | 37% (v/v) | |
| Crystallization solvent | Ethanol/HCl (5:8 v/v) |
Direct Synthesis from Chromium(III) Chloride Hexahydrate
Reductive Ligand Assembly
A one-pot method uses CrCl₃·6H₂O (266 mg), zinc metal (100 mg), and ethylenediamine (1 mL) in methanol under reflux for 1 hour. Zinc reduces trace Cr(IV) impurities and facilitates ligand coordination. The product, [Cr(en)₃]Cl₃·2H₂O, precipitates as yellow crystals upon cooling, with yields up to 65% after washing with ethanolic ethylenediamine.
Role of Solvent and pH
Methanol minimizes hydrolysis of Cr³⁺, while ethylenediamine acts as both ligand and base. Maintaining pH 3–4 prevents Cr(OH)₃ precipitation. Excess ethylenediamine (12 equivalents) ensures complete complexation, though higher amounts complicate purification.
Table 2: Optimization of Direct Synthesis
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Ethylenediamine stoichiometry | 12 eq. relative to Cr³⁺ | Maximizes coordination |
| Reflux duration | 60 minutes | Completes ligand substitution |
| Post-reflux cooling rate | Gradual (0.5°C/min) | Enhances crystal purity |
Thermal Decomposition of Tris(ethylenediamine) Complexes
Preparation of cis-Dichlorobis(ethylenediamine)chromium(III) Chloride
Heating [Cr(en)₃]Cl₃ at 210°C induces ligand loss, forming cis-[Cr(en)₂Cl₂]Cl. The reaction requires precise temperature control, as deviations above 215°C lead to over-decomposition. The product is identified by its violet color and recrystallized from dilute HCl.
Analytical Validation
Thermogravimetric analysis (TGA) confirms the loss of 3.5 H₂O molecules at 110°C and ligand decomposition above 200°C. X-ray diffraction (XRD) of the cis-isomer reveals a distorted octahedral geometry with trans chloride ligands.
Comparative Analysis of Methodologies
Table 3: Yield and Purity Across Methods
| Method | Starting Material | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfate/ethylenediamine | Cr₂(SO₄)₃ | 33 | 89 |
| CrCl₃·6H₂O/Zn | CrCl₃·6H₂O | 65 | 92 |
| Thermal decomposition | [Cr(en)₃]Cl₃ | 41 | 85 |
The CrCl₃·6H₂O/Zn method offers superior yield and purity, making it preferable for laboratory-scale synthesis. However, the sulfate route remains valuable for avoiding redox side reactions. Thermal decomposition provides access to geometrically distinct isomers but requires stringent temperature control.
Challenges and Mitigation Strategies
Ligand Dissociation in Aqueous Media
Both [Cr(en)₃]³⁺ and [Cr(en)₂Cl₂]⁺ exhibit partial dissociation in water, complicating isolation. Strategies include:
Chemical Reactions Analysis
Types of Reactions: Chromium ethylene diamine chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The chromium center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of different species.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Substitution Reagents: Various ligands like ammonia or phosphines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions can produce a variety of new coordination compounds .
Scientific Research Applications
Scientific Research Applications
1. Catalysis
- Organic Synthesis: Chromium ethylene diamine chloride is widely used as a catalyst in organic synthesis. Its coordination chemistry facilitates the stabilization of reaction intermediates, enhancing the efficiency of various organic reactions, including polymerization processes.
- Green Chemistry: The compound's ability to promote reactions under mild conditions makes it a candidate for green chemistry applications, where environmentally friendly practices are prioritized.
2. Coordination Chemistry
- Model Compound: It serves as a model compound for studying the properties and behavior of coordination complexes. Its distinct electronic properties make it suitable for spectroscopic studies, such as UV-Vis and NMR spectroscopy .
- Ligand Substitution Reactions: The compound can undergo ligand substitution reactions, which are essential for understanding the reactivity of coordination complexes.
3. Biological Applications
- Enzyme Mimetics: Research has explored its potential role in biological systems, particularly as a model for metalloenzymes. The interactions between this compound and biological molecules can influence their structure and function, providing insights into enzyme mechanisms.
- Therapeutic Properties: Investigations have indicated potential therapeutic applications, including anti-cancer and anti-microbial activities. Studies suggest that the compound may exhibit biological activity comparable to clinically used drugs .
4. Material Science
- Thin Film Deposition: The well-defined structure of this compound allows for controlled deposition during material processing, making it useful in developing new materials with specific electronic and magnetic properties .
- Electroplating and Dyeing: The compound is utilized in industrial applications such as electroplating and dyeing processes due to its ability to form stable complexes with various substrates.
Case Study 1: Catalytic Efficiency
A study demonstrated that this compound effectively catalyzed the oxidation of alcohols under mild conditions, showcasing its potential in sustainable organic synthesis. The reaction conditions were optimized to achieve high yields with minimal environmental impact.
Case Study 2: Biological Activity
Research investigating the antimicrobial properties of this compound revealed that it exhibited significant activity against several bacterial strains. This study highlights its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of chromium ethylene diamine chloride involves its interaction with molecular targets through coordination chemistry. The chromium center can interact with various biological molecules, influencing their structure and function. For example, it can bind to proteins and nucleic acids, affecting their activity. The pathways involved often include redox reactions and ligand exchange processes, which can modulate the biological activity of the compound .
Comparison with Similar Compounds
Table 1: Comparison of Metal-Ethylene Diamine Chloride Complexes
- Nickel Complexes : In electrodeposition, nickel chloride with ethylene diamine shows optimal microhardness (30 g/L NiCl₂, 80 mL/L en) but minimal influence of ethylene diamine on hardness compared to nickel chloride . Conversely, ethylene diamine significantly enhances deposition rates (60 mL/L en) , highlighting ligand-concentration-dependent effects.
- Copper Complexes : In ethaline (choline chloride-ethylene glycol DES), ethylene diamine improves surface uniformity during electrodeposition but reduces corrosion resistance .
Functional Comparison with EDTA-Metal Complexes
Table 2: Chromium Complexes with Ethylene Diamine vs. EDTA
- EDTA’s hexadentate structure enables stronger chelation, making it preferable for environmental applications (e.g., heavy metal removal ). This compound, however, excels in controlled electrodeposition due to its predictable ligand-metal kinetics .
Research Findings and Contradictions
- Role of Ethylene Diamine : In nickel systems, ethylene diamine enhances deposition rates but has minimal impact on microhardness . For chromium, it primarily stabilizes the coordination sphere rather than altering deposition kinetics .
- Environmental Behavior: While Cr(en)₃Cl₃ is stable, EDTA-Cr complexes are more effective in nanoparticle synthesis but require stringent pH control .
Biological Activity
Chromium ethylene diamine chloride, also known as tris(ethylenediamine)chromium(III) chloride (CAS Number: 16165-32-5), is a coordination compound that has garnered attention for its biological activity and potential applications in various scientific fields. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
Tris(ethylenediamine)chromium(III) chloride features a central chromium atom coordinated by three bidentate ethylenediamine ligands, resulting in a stable octahedral geometry. The molecular formula is with a molecular weight of approximately 356.67 g/mol. The compound is typically encountered as a yellow powder or crystalline solid and is noted for its insolubility in water, distinguishing it from other chromium complexes that may exhibit different solubility profiles .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Coordination with Biological Molecules : The chromium ion can coordinate with various biological molecules, which may enhance its reactivity and biological interactions. This property allows it to participate in biochemical processes, potentially influencing metabolic pathways.
- Potential Health Effects : While chromium(III) compounds are generally considered less toxic than their hexavalent counterparts, studies have indicated that they may still pose health risks. Acute exposure can lead to irritation of the skin, eyes, and respiratory tract. Chronic exposure has been associated with mutagenic effects and reproductive toxicity in animal studies .
- Antioxidant Properties : Some studies suggest that chromium(III) complexes may exhibit antioxidant activity, which could provide protective effects against oxidative stress in biological systems.
The mechanism of action for this compound primarily involves its coordination chemistry. The chromium(III) ion's ability to undergo electronic transitions and redox reactions facilitates interactions with various substrates. Ethylenediamine ligands stabilize the chromium ion, enhancing its reactivity and allowing it to act as a catalyst in organic reactions.
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
- In Vitro Studies : Research has demonstrated that chromium(III) complexes can influence cellular processes such as glucose metabolism and insulin signaling. For instance, one study indicated that chromium supplementation improved insulin sensitivity in diabetic models .
- Toxicological Assessments : A comprehensive assessment revealed that while chromium(III) is less toxic than chromium(VI), it can still pose risks under certain exposure conditions. Long-term exposure studies have indicated potential reproductive effects and genotoxicity in animal models .
- Catalytic Applications : this compound has been utilized as a catalyst in various organic synthesis reactions, showcasing its versatility beyond biological applications. Its ability to facilitate chemical transformations highlights its significance in both chemistry and biology.
Data Table: Comparison of Chromium Complexes
| Compound Name | Metal Center | Ligands | Solubility | Biological Activity |
|---|---|---|---|---|
| Tris(ethylenediamine)chromium(III) chloride | Chromium | Ethylenediamine | Insoluble | Potentially beneficial |
| Chromium(III) Chloride | Chromium | None | Soluble | Limited biological activity |
| Tris(2-aminoethyl)amine Chromium(III) | Chromium | 2-aminoethylamine | Varies | Varies |
Q & A
Q. What are the standard synthetic routes for preparing chromium ethylene diamine chloride, and what purity assessment methods are recommended?
this compound can be synthesized via ligand substitution reactions, where ethylene diamine coordinates with chromium ions in the presence of chloride counterions. A common approach involves reacting chromium salts (e.g., chromium chloride) with excess ethylene diamine in a controlled pH environment. For purity assessment, gravimetric analysis or titration with EDTA (ethylene diamine tetraacetic acid) is recommended to quantify free chromium ions and ligand ratios . Spectroscopic methods like UV-Vis or FTIR can validate ligand coordination .
Q. How can EDTA be utilized in quantifying chromium content within this compound complexes?
EDTA acts as a chelating agent to displace ethylene diamine ligands from chromium complexes. A back-titration method is effective: dissolve the complex in water, add excess EDTA to bind chromium, and titrate the unreacted EDTA with standardized zinc or magnesium solutions using chrome black T as an indicator. The endpoint (color change from purple to blue) correlates with chromium content .
Q. Which titration methods are validated for determining chloride counterion concentrations in this compound formulations?
Argentometric titration (Mohr method) is widely used. Dissolve the complex in water, add potassium chromate as an indicator, and titrate with silver nitrate. The formation of a brick-red silver chromate precipitate indicates the endpoint, allowing calculation of chloride concentration .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Chromium(VI) derivatives require strict precautions due to toxicity. Use fume hoods for synthesis, wear nitrile gloves, and employ ethylene diamine derivatives in well-ventilated areas. Waste must be neutralized with reducing agents (e.g., sodium bisulfite) before disposal .
Advanced Research Questions
Q. In spectroscopic characterization, how do researchers resolve discrepancies between theoretical and observed ligand-to-metal ratios?
Discrepancies often arise from incomplete ligand substitution or solvent interference. Use complementary techniques:
- Mass spectrometry to confirm molecular weight and stoichiometry.
- X-ray crystallography to validate coordination geometry .
- Thermogravimetric analysis (TGA) to detect solvate or hydrate formation that may skew ratios .
Q. What experimental strategies analyze the impact of ethylene diamine ligand modifications on the thermodynamic stability of chromium complexes?
Q. How does the dielectric constant of ethylene diamine influence solvation dynamics and reaction kinetics in chromium complex synthesis?
Ethylene diamine’s high dielectric constant (16.0 at 64°F) enhances ion dissociation, accelerating ligand substitution. Kinetic studies using stopped-flow spectrophotometry can monitor reaction rates under controlled solvent polarity .
Q. What methodologies assess the redox behavior of chromium in ethylene diamine complexes under oxidative conditions?
- Electron paramagnetic resonance (EPR) identifies Cr(III) vs. Cr(VI) species.
- UV-Vis spectroscopy tracks absorbance shifts during oxidation, such as the loss of d-d transitions in Cr(III) upon conversion to Cr(VI) .
Q. How can researchers differentiate between coordination isomerism and solvate formation in this compound?
Q. What are the challenges in ensuring this compound stability under varying pH conditions?
Chromium complexes may hydrolyze in acidic or alkaline media. Stability studies should include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
